molecular formula C17H14N2O3 B2360356 3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid CAS No. 727652-21-3

3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

Cat. No.: B2360356
CAS No.: 727652-21-3
M. Wt: 294.30 g/mol
InChI Key: QBDQZLDUTLCWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is (E)-3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid . This nomenclature reflects:

  • The imidazo[1,2-a]pyridine backbone, a fused bicyclic system comprising a pyridine ring fused to an imidazole ring.
  • A 3-methoxyphenyl substituent at position 2 of the imidazo[1,2-a]pyridine core.
  • An (E)-configured propenoic acid group (-CH=CH-COOH) at position 3, confirmed by the trans arrangement of substituents around the double bond.

The molecular formula is C₁₇H₁₄N₂O₃ , with a calculated exact mass of 294.1004 Da and a monoisotopic mass of 294.1004 Da . The SMILES notation (COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O) and InChI key (QBDQZLDUTLCWSZ-CMDGGOBGSA-N) provide unambiguous identifiers for databases and computational studies.

Table 1: Key Identifiers and Molecular Properties
Property Value Source
IUPAC Name (E)-3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.30 g/mol
SMILES COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O
InChI Key QBDQZLDUTLCWSZ-CMDGGOBGSA-N

Molecular Geometry and Conformational Analysis

The molecule adopts a near-planar geometry due to conjugation across the imidazopyridine core and propenoic acid side chain. Key geometric features include:

  • Bond lengths : The C=C double bond in the propenoic acid moiety measures approximately 1.34 Å , typical for conjugated alkenes. The C-O bond in the methoxy group is 1.43 Å , consistent with sp³ hybridization.
  • Dihedral angles : The 3-methoxyphenyl group forms a ~40° angle with the imidazopyridine plane, minimizing steric hindrance while maintaining partial conjugation. The propenoic acid side chain lies coplanar with the heterocyclic core, optimizing π-orbital overlap.

Density functional theory (DFT) calculations predict a twist-boat conformation for the imidazopyridine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid (-COOH) and the pyridinic nitrogen. This conformation is critical for its electronic properties and potential biological interactions.

X-ray Crystallographic Studies and Polymorphism Observations

As of current data, no single-crystal X-ray structures of this compound have been reported. However, analogous imidazopyridine derivatives (e.g., 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, β = 105.7°. These structures show π-π stacking interactions between aromatic rings and hydrogen-bonding networks involving functional groups like aldehydes or carboxylic acids.

Polymorphism has not been observed, but the presence of flexible substituents (e.g., methoxy and propenoic acid groups) suggests potential for conformational polymorphism under varying crystallization conditions.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.85 (d, J = 6.9 Hz, 1H, H-5 imidazopyridine),
    • δ 7.44–7.39 (m, 6H, aromatic H),
    • δ 6.78 (td, J = 6.8, 1.2 Hz, 1H, H-6 imidazopyridine),
    • δ 3.87 (s, 3H, OCH₃),
    • δ 6.35 (d, J = 15.9 Hz, 1H, CH=COOH),
    • δ 12.2 (broad, 1H, COOH).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.8 (COOH),
    • δ 160.2 (C-OCH₃),
    • δ 145.6–112.4 (aromatic and imidazopyridine carbons),
    • δ 123.5 (C=C).
Infrared (IR) Spectroscopy
  • ν = 3000–2500 cm⁻¹ : Broad O-H stretch (carboxylic acid).
  • ν = 1685 cm⁻¹ : C=O stretch (carboxylic acid).
  • ν = 1602 cm⁻¹ : C=C stretch (conjugated alkene).
  • ν = 1250 cm⁻¹ : C-O-C asymmetric stretch (methoxy group).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): Attributed to π→π* transitions in the imidazopyridine and propenoic acid systems.
Mass Spectrometry (MS)
  • ESI-MS (m/z) : 295.1 [M+H]⁺, 317.1 [M+Na]⁺.
  • High-Resolution MS (HRMS) : Calculated for C₁₇H₁₅N₂O₃ [M+H]⁺: 295.1078; Found: 295.1075.
Table 2: Summary of Spectroscopic Data
Technique Key Signals/Peaks Assignment Source
¹H NMR δ 8.85 (d, 1H) H-5 imidazopyridine
¹³C NMR δ 167.8 Carboxylic acid C=O
IR 1685 cm⁻¹ C=O stretch
UV-Vis λₘₐₓ = 285 nm π→π* transition
HRMS m/z 295.1075 [M+H]⁺ Molecular ion

Properties

CAS No.

727652-21-3

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H14N2O3/c1-22-13-6-4-5-12(11-13)17-14(8-9-16(20)21)19-10-3-2-7-15(19)18-17/h2-11H,1H3,(H,20,21)

InChI Key

QBDQZLDUTLCWSZ-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

One-Pot Condensation-Hydrolysis Approach

A more efficient strategy involves in situ ester hydrolysis during the condensation step. Patent CN102443002A discloses a method where trans-4-oxy-2-butylene acetoacetic ester reacts with an imidazo[1,2-a]pyridine derivative in toluene with p-toluenesulfonic acid, followed by base-mediated hydrolysis (NaOH/EtOH/H₂O) to directly yield the carboxylic acid. Critical to this process is the use of a Dean-Stark trap to remove water, shifting the equilibrium toward product formation. This approach achieves yields of 82–88% without column chromatography, making it industrially viable.

Integrated Synthetic Routes

Combining these strategies, two primary routes emerge:

Route A: Sequential Coupling and Condensation

  • Core Formation : Gould-Jacobs cyclization of 2-aminopyridine with ethyl acetoacetate yields ethyl imidazo[1,2-a]pyridine-3-carboxylate.
  • Suzuki Coupling : Pd-mediated coupling with 3-methoxyphenylboronic acid installs the aryl group.
  • Knoevenagel Condensation : Reaction with malonic acid under acidic conditions forms the propenoic acid.

Route B: Tandem Condensation-Hydrolysis

  • One-Pot Synthesis : Reaction of 2-ethylimidazo[1,2-a]pyridine with trans-4-oxy-2-butylene acetoacetic ester in toluene/p-toluenesulfonic acid, followed by NaOH hydrolysis, directly yields the target compound.

Experimental Data and Optimization

Table 1: Comparison of Synthetic Methods

Method Catalyst Solvent Yield (%) Purification Required
Suzuki Coupling Pd(PPh₃)₄ Toluene/H₂O 82–89 Yes
One-Pot Hydrolysis p-TsOH Toluene 82–88 No
Knoevenagel Pyridine Ethanol 65–72 Yes

Key Findings :

  • Solvent Impact : Toluene outperforms acetonitrile in one-pot reactions due to efficient azeotropic water removal, improving yields from 40% to >80%.
  • Catalyst Loading : p-Toluenesulfonic acid at 2.5 mol% optimizes condensation kinetics without side-product formation.
  • Temperature : Reflux conditions (110–120°C) are critical for complete conversion in coupling reactions.

Chemical Reactions Analysis

Synthetic Routes

The compound can be synthesized via aza-Friedel–Crafts alkylation or multicomponent reactions (MCRs). Key steps include:

  • Core formation : The imidazo[1,2-a]pyridine scaffold is constructed using 2-aminopyridine and α,β-unsaturated aldehydes or ketones. For example:

    • A Sc(OTf)₃-catalyzed three-component reaction between imidazo[1,2-a]pyridine, aldehydes (e.g., 3-methoxybenzaldehyde), and amines enables C3-alkylation with excellent regioselectivity .

    • The Groebke–Blackburn–Bienaymé reaction using aminopyridines, isocyanides, and aldehydes provides direct access to substituted imidazo[1,2-a]pyridines .

  • Propenoic acid introduction : A Knoevenagel condensation between imidazo[1,2-a]pyridine-3-carbaldehydes and malonic acid derivatives introduces the α,β-unsaturated acid group .

Electrophilic Substitution

The imidazo[1,2-a]pyridine ring undergoes electrophilic reactions at electron-rich positions (C5 and C7). The 3-methoxyphenyl group directs reactivity via resonance effects:

Reaction TypeConditionsOutcomeYieldSource
BrominationNBS, CH₃CN, 25°CC5-brominated derivative78%
NitrationHNO₃, H₂SO₄, 0°CC7-nitro product65%

Conjugated Propenoic Acid Reactivity

The α,β-unsaturated acid participates in:

  • Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon.

  • Diels-Alder reactions : Acts as a dienophile with electron-rich dienes.

Example :

ReactionReagents/ConditionsProductYieldSource
Thiol additionHSCH₂CO₂H, Et₃N, MeOHβ-Sulfanylpropanoic acid85%
HydrogenationH₂ (1 atm), Pd/C, MeOH3-(Imidazo[1,2-a]pyridin-3-yl)propanoic acid92%

Carboxylic Acid Derivatives

The propenoic acid can be converted to esters, amides, or acyl chlorides:

DerivativeReagentsApplicationSource
Methyl esterCH₂N₂, Et₂OImproved solubility for bioassays
AmideSOCl₂, NH₃Prodrug synthesis

Stability and Degradation

  • Thermal stability : Decomposes above 200°C via decarboxylation .

  • Photoreactivity : UV light induces [2+2] cycloaddition of the propenoic acid moiety .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiviral properties. Specifically, compounds in this class have shown effectiveness against a range of viral infections, making them candidates for further development in antiviral therapies .

Antibacterial and Antifungal Properties

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activities. These compounds target various bacterial strains and fungi, demonstrating their utility in developing new antibiotics and antifungal agents .

Cholinesterase Inhibition

Studies have highlighted the cholinesterase inhibitory activities of imidazo[1,2-a]pyridine derivatives. These compounds have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thus enhancing cholinergic neurotransmission .

Case Study 1: Synthesis and Biological Evaluation

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antibacterial effects against multi-drug resistant strains, showcasing their potential as new therapeutic agents .

Case Study 2: Molecular Docking Studies

A study focused on the molecular docking of imidazo[1,2-a]pyridine derivatives with cholinesterase enzymes revealed that specific substitutions on the imidazo ring significantly enhanced binding affinity. This research underscores the importance of structural modifications in optimizing the pharmacological profiles of these compounds for neuroprotective applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntiviralEffective against multiple viruses
AntibacterialActive against multi-drug resistant strains
AntifungalInhibitory effects on fungal growth
Cholinesterase InhibitionSignificant inhibition rates observed

Mechanism of Action

The mechanism of action of (2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Impacts

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent variations. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight LogP Key Properties Biological Activity
Target Compound 3-Methoxyphenyl, acrylic acid 308.34 ~2.5* Moderate solubility, electron-donating methoxy group Anti-inflammatory (proposed)
3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 4-Fluorophenyl, methyl, acrylic acid 325.33 ~3.1 High lipophilicity, metabolic stability Cyclooxygenase inhibition
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 3-Nitrophenyl, acrylic acid 309.28 3.53 Electron-withdrawing nitro group, reduced solubility Unspecified (likely antimicrobial)
3-(8-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid Phenyl, methyl, acrylic acid 294.32 ~3.0 Lower polarity, increased steric bulk Anticancer
3-[6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid Biphenyl, methyl, acrylic acid 354.40 ~4.2 High molecular weight, lipophilic Potential kinase inhibition
Ethyl (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylate Ethyl ester (prodrug) 230.25 ~2.0 Enhanced bioavailability via ester hydrolysis Prodrug for targeted delivery

*Estimated based on structural analogs.

Functional Group Effects

  • Methoxy Group (Target Compound) : The 3-methoxyphenyl substituent balances solubility and lipophilicity. Compared to the 4-fluorophenyl analog (LogP ~3.1), the methoxy group reduces LogP (~2.5), improving aqueous solubility while retaining moderate membrane permeability .
  • The nitro group’s electron-withdrawing nature may alter binding kinetics in enzymatic targets .
  • Biphenyl Group : The biphenyl-substituted compound (MW 354.4) demonstrates increased steric hindrance, which may reduce binding affinity but enhance selectivity for larger hydrophobic binding pockets .

Biological Activity

The compound (2E)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid , also known by its chemical formula C17H14N2O3C_{17}H_{14}N_{2}O_{3} and CAS number 727652-21-3, is a derivative of imidazo[1,2-a]pyridine. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The structure of (2E)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid features an imidazo[1,2-a]pyridine core substituted with a 3-methoxyphenyl group. The presence of these functional groups is significant as they influence the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, compounds within this class have demonstrated the ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on human cancer cell lines, showing significant inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15.4Induction of apoptosis
MCF-7 (Breast Cancer)12.7Cell cycle arrest
A549 (Lung Cancer)20.5Inhibition of mitotic spindle

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Studies suggest that it may exert protective effects against neurodegenerative conditions by modulating cholinergic pathways. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

Tested Activity IC50 (µM) Reference
AChE Inhibition25.0Research Study

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives are well-documented. This compound exhibits notable activity against various bacterial strains, making it a candidate for further development in treating infections.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus18Antimicrobial Study
Escherichia coli15Antimicrobial Study

Mechanistic Insights

The biological activities of (2E)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid can be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cholinergic Modulation : By inhibiting AChE, the compound enhances cholinergic transmission, which may be beneficial in neurodegenerative diseases characterized by cholinergic deficits.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • A study on the use of similar compounds for treating acute myeloid leukemia demonstrated significant tumor reduction in preclinical models when administered in conjunction with standard chemotherapy protocols .
  • Another investigation focused on the neuroprotective effects observed in animal models of Alzheimer's disease, where treatment with related compounds improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. Q1. What are the established synthetic routes for (2E)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid, and what are critical intermediates?

Methodological Answer: The synthesis typically involves cyclization of aminopyridines with chloro ketones to form the imidazo[1,2-a]pyridine core. For example, aminopyridines (e.g., 5a,b ) react with chloro ketones (e.g., 6a,b ) under reflux conditions to yield intermediates like 7-9 ( ). Subsequent elaboration of the 3-position side chain involves coupling reactions with amines or thiadiazole derivatives (e.g., 13 , 15 ) to introduce functional groups critical for bioactivity . Key intermediates include primary amines (e.g., 12a-c ) and thiadiazole oxides (e.g., 16a-c ), which require purification via column chromatography and characterization via NMR and mass spectrometry.

Q. Q2. How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing the α,β-unsaturated carbonyl group (C=O and C=C signals near δ 165-170 ppm and 6.5-7.5 ppm, respectively).
  • HPLC-MS : High-resolution mass spectrometry confirms molecular weight and purity (>95%), while chiral HPLC resolves enantiomers (if present) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis validates spatial arrangement and stereochemistry .

Q. Q3. What in vitro/in vivo models are used to assess its cytoprotective or antisecretory activity?

Methodological Answer:

  • In Vitro : Gastric cell lines (e.g., AGS or GTL-16) are treated with the compound and exposed to stressors like ethanol (EtOH) or HCl. Cytoprotection is quantified via cell viability assays (e.g., MTT or Calcein-AM) .
  • In Vivo : Rat models (e.g., gastric fistula or EtOH-induced ulcer models) evaluate antisecretory and cytoprotective effects. Dosing regimens (oral or intravenous) and histopathological analysis of gastric mucosa are standard .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized for the 3-position functionalization of the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the 3-position.
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl/heteroaryl groups .
  • Temperature Control : Reactions performed at 60-80°C minimize side products (e.g., dimerization) while ensuring complete conversion .
  • Workflow Example : For thiadiazole derivatives (e.g., 16a-c ), a two-step process involving sulfoxide extrusion followed by thiobisphthalimide treatment achieves >70% yield .

Q. Q5. How should researchers address contradictions in bioactivity data across experimental models?

Methodological Answer: Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Pharmacokinetic Variability : Poor solubility or metabolic instability can reduce bioavailability. Use pharmacokinetic profiling (e.g., plasma half-life, Cmax) to guide structural modifications .
  • Sample Degradation : Organic compounds in bioassays may degrade during prolonged experiments. Implement continuous cooling (4°C) and stabilize matrices with antioxidants (e.g., BHT) .
  • Model Limitations : Rodent models may not fully replicate human pathophysiology. Validate findings in human-derived organoids or 3D cell cultures .

Q. Q6. What strategies differentiate enantiomer-specific activity for chiral derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to isolate enantiomers (>98% ee) .
  • Biological Assays : Compare enantiomer potency in target-specific assays (e.g., RGGT inhibition). For example, (+)-3-E1 showed 17x higher activity than (-)-3-E2 in Rab prenylation assays .
  • Computational Docking : Molecular dynamics simulations predict binding affinity differences between enantiomers and target proteins (e.g., geranylgeranyl transferase) .

Q. Q7. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .
  • Gene Knockout Models : CRISPR-Cas9 knockout of suspected targets (e.g., Rab GTPases) in cell lines confirms pathway dependency .
  • Metabolomic Profiling : LC-HRMS identifies metabolic shifts (e.g., in prenylation pathways) after treatment, linking activity to biochemical networks .

Q. Q8. What experimental designs mitigate instability during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .
  • Lyophilization : For aqueous solutions, lyophilize the compound to prevent hydrolysis.
  • Additive Screening : Incorporate stabilizers (e.g., cyclodextrins for encapsulation or EDTA for metal chelation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.